molecular formula C14H18N2O5S B14578665 N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine CAS No. 61587-04-0

N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine

Cat. No.: B14578665
CAS No.: 61587-04-0
M. Wt: 326.37 g/mol
InChI Key: HEOYRKHTHZAXLN-NSHDSACASA-N
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Description

N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine is a synthetic compound that belongs to the class of dipeptides It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom, a methyl group attached to the sulfur atom, and a glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-cysteine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-cysteine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Methylation of the Sulfur Atom: The sulfur atom of the protected L-cysteine is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Glycine: The protected and methylated L-cysteine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzyloxycarbonyl group can be removed by hydrogenation using palladium on carbon as a catalyst.

    Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenyl iodide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deprotected amino acids.

    Substitution: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-S-methyl-L-c

Properties

CAS No.

61587-04-0

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

2-[[(2R)-3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C14H18N2O5S/c1-22-9-11(13(19)15-7-12(17)18)16-14(20)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1

InChI Key

HEOYRKHTHZAXLN-NSHDSACASA-N

Isomeric SMILES

CSC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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